N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
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Overview
Description
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a thiophene ring, and a phenylpropyl group, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropylthiol with a suitable thiadiazole precursor under controlled conditions to form the desired thiadiazole derivative. This intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the thiadiazole or thiophene rings, potentially leading to the formation of dihydro derivatives.
Substitution: The phenylpropyl group or the thiophene ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe for biological pathways.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and thiophene rings. These interactions can modulate biological pathways, leading to various physiological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can be compared with other compounds containing thiadiazole or thiophene rings:
Similar Compounds: Examples include 1,3,4-thiadiazole derivatives, thiophene-2-carboxamide derivatives, and other phenylpropyl-substituted compounds.
Uniqueness: The combination of a thiadiazole ring, a thiophene ring, and a phenylpropyl group in a single molecule is relatively unique, providing a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H15N3OS3 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15N3OS3/c20-14(13-9-5-10-21-13)17-15-18-19-16(23-15)22-11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H,17,18,20) |
InChI Key |
PUMQSRPLYVMMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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